molecular formula C27H38N4O3S2 B12194350 3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12194350
M. Wt: 530.7 g/mol
InChI Key: VACCIROFZFBOJQ-JCMHNJIXSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural elements include:

  • Thiazolidin-5-ylidene substituent: A 3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group at position 3, introducing a bulky lipophilic side chain that may enhance membrane permeability .
  • Amino-alkoxypropyl side chain: A 3-(propan-2-yloxy)propylamino group at position 2, offering hydrogen-bonding capabilities and conformational flexibility .
  • Z-configuration: The stereochemistry of the methylidene bridge between the thiazolidinone and pyridopyrimidinone cores is critical for molecular recognition .

Properties

Molecular Formula

C27H38N4O3S2

Molecular Weight

530.7 g/mol

IUPAC Name

(5Z)-3-(2-ethylhexyl)-5-[[7-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H38N4O3S2/c1-6-8-10-20(7-2)17-31-26(33)22(36-27(31)35)15-21-24(28-13-9-14-34-18(3)4)29-23-12-11-19(5)16-30(23)25(21)32/h11-12,15-16,18,20,28H,6-10,13-14,17H2,1-5H3/b22-15-

InChI Key

VACCIROFZFBOJQ-JCMHNJIXSA-N

Isomeric SMILES

CCCCC(CC)CN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)NCCCOC(C)C)/SC1=S

Canonical SMILES

CCCCC(CC)CN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)NCCCOC(C)C)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the thiazolidine ring, the pyridopyrimidine core, and the attachment of various substituents. Common synthetic methods might include:

    Cyclization reactions: to form the thiazolidine ring.

    Condensation reactions: to build the pyridopyrimidine core.

    Substitution reactions: to introduce the ethylhexyl and propan-2-yloxy groups.

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: to speed up reactions.

    Purification techniques: such as chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the thiazolidine ring.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

This compound comprises several notable functional groups:

  • Pyrido[1,2-a]pyrimidin-4-one core : Known for its biological activity.
  • Thiazolidin moiety : Implicated in various pharmacological properties.
  • Phenylsulfanyl group : Enhances chemical diversity and potential reactivity.

Biological Activities

Preliminary studies on similar compounds indicate a range of biological activities:

  • Antimicrobial Properties : Compounds with thiazolidin structures have shown effectiveness against various bacteria and fungi. For instance, related thiazolidin derivatives demonstrated significant antibacterial activity exceeding that of standard antibiotics like ampicillin .
  • Anti-inflammatory Effects : The thiazolidin derivatives are known to inhibit cyclooxygenase enzymes, which play a critical role in inflammation pathways. This suggests potential use in treating inflammatory diseases.
  • Anticancer Activity : Similar pyrido[1,2-a]pyrimidin derivatives have been explored for their anticancer properties, targeting specific pathways involved in cancer progression.

Synthesis Approaches

The synthesis of this compound can be approached through multiple methods:

  • Condensation Reactions : Utilizing thiazolidine derivatives and pyrido compounds in controlled environments.
  • Functional Group Modifications : Altering the thiazolidin or pyrimidine components to enhance biological activity.

Case Studies and Research Findings

Several studies provide insights into the applications of this compound:

StudyFindings
Antimicrobial Screening A study evaluated the antibacterial activity of thiazolidin derivatives against Gram-positive and Gram-negative bacteria, showing promising results .
Docking Studies Molecular docking studies indicated strong binding affinities of similar compounds to cyclooxygenase enzymes, supporting their potential as anti-inflammatory agents.
In Vivo Studies Animal models treated with structurally similar compounds exhibited reduced tumor growth rates, indicating potential anticancer efficacy.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Binding to specific molecular targets: such as enzymes or receptors.

    Inhibiting or activating biochemical pathways: .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Scaffold Variations

  • Pyridopyrimidinone Derivatives: describes compounds like 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, which share the pyridopyrimidinone core but lack the thiazolidinone moiety. These derivatives prioritize piperazinyl substituents at position 7, contrasting with the 7-methyl group in the target compound .
  • Thiazolidinone Analogues: highlights 3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This compound shares the Z-configuration and core scaffolds but substitutes the 2-ethylhexyl group with an allyl chain, reducing steric bulk and lipophilicity .

Substituent Effects

  • Position 2: The 3-(propan-2-yloxy)propylamino group in the target compound contrasts with the 4-methoxybenzylamino group in ’s analogue. The latter may enhance aromatic interactions but reduce solubility compared to the alkoxypropyl chain .

Bioactivity and Molecular Docking Insights

  • Docking Affinity Variability: emphasizes that minor structural changes (e.g., 2-ethylhexyl vs. allyl) can drastically alter binding affinities due to interactions with distinct enzyme residues. The bulky 2-ethylhexyl group in the target compound may hinder binding in narrow active sites but enhance selectivity in larger pockets .
  • Similarity Indexing : Using Tanimoto coefficients (), the target compound likely shares ~60–70% similarity with ’s analogue, suggesting overlapping bioactivities but divergent pharmacokinetic profiles .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Analogue
Molecular Weight ~600 g/mol (estimated) ~550 g/mol
LogP (Predicted) ~4.5 (highly lipophilic) ~3.8
Hydrogen Bond Donors 2 2
Hydrogen Bond Acceptors 8 7
Solubility Low (alkoxy chain) Moderate (methoxybenzyl)

Biological Activity

The compound 3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C28H32N4O3S2
  • Molecular Weight : 536.7 g/mol

Structural Features

The compound features a thiazolidinone ring and a pyrido-pyrimidinone moiety, which contribute to its biological properties. The unique combination of functional groups allows for diverse interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones, such as the compound , exhibit significant antimicrobial properties. In particular:

  • Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. Studies have demonstrated its potential against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, suggesting a mechanism involving kinase inhibition, which plays a role in bacterial survival and virulence .

Anticancer Properties

In vitro studies have assessed the anticancer effects of similar compounds on different cancer cell lines:

  • MCF-7 Cell Line : Compounds structurally related to the target compound have shown promising results in inhibiting cell proliferation in breast cancer models. The MTT assay indicated significant cytotoxicity compared to standard chemotherapeutic agents like Doxorubicin .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound likely interacts with specific enzymes involved in cellular processes, leading to altered signaling pathways. For example, it may inhibit kinases that are crucial for cancer cell proliferation and survival .
  • Oxidative Stress Modulation : Some studies suggest that thiazolidinone derivatives can influence oxidative stress pathways, contributing to their anticancer and antimicrobial effects .

Synthesis and Evaluation

A detailed study focused on synthesizing the target compound using various organic synthesis techniques. The synthesis involved multiple steps, including the preparation of thiazolidinone and pyridopyrimidinone cores under controlled conditions to maximize yield .

Table 1: Synthesis Overview

StepReactantsConditionsYield (%)
1Thiazolidinone precursorDMF, NaH85%
2Pyridopyrimidinone precursorDMF, NaH90%
3Coupling reactionControlled pH78%

Clinical Implications

The potential therapeutic applications of this compound extend beyond antimicrobial and anticancer activities. Its ability to modulate enzyme activity suggests possible uses in treating inflammatory diseases and metabolic disorders .

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